
2-Naphthalenepropanoic acid, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenepropanoic acid, 1,1-dimethylethyl ester is an organic compound with the molecular formula C17H18O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a propanoic acid ester group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenepropanoic acid, 1,1-dimethylethyl ester typically involves the esterification of 2-naphthalenepropanoic acid with tert-butyl alcohol. The reaction is catalyzed by acidic or basic catalysts, such as sulfuric acid or sodium hydroxide, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenepropanoic acid, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: 2-Naphthalenepropanoic acid.
Reduction: 2-Naphthalenepropanol.
Substitution: Nitrated or halogenated derivatives of the naphthalene ring.
Scientific Research Applications
2-Naphthalenepropanoic acid, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Naphthalenepropanoic acid, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Naphthalene, 2-(1,1-dimethylethyl)-: Similar structure but lacks the ester group.
Propanoic acid, 1,1-dimethylethyl ester: Similar ester group but different aromatic core.
1,1-dimethylethyl 2,2-dimethylpropanoate: Similar ester group but different overall structure.
Uniqueness
2-Naphthalenepropanoic acid, 1,1-dimethylethyl ester is unique due to the combination of the naphthalene ring and the propanoic acid ester group
Properties
CAS No. |
672958-70-2 |
|---|---|
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl 3-naphthalen-2-ylpropanoate |
InChI |
InChI=1S/C17H20O2/c1-17(2,3)19-16(18)11-9-13-8-10-14-6-4-5-7-15(14)12-13/h4-8,10,12H,9,11H2,1-3H3 |
InChI Key |
ACYALDBASPIQJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



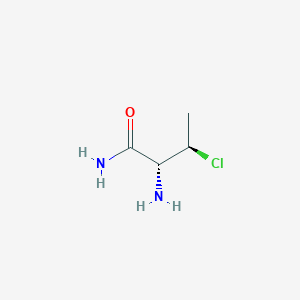
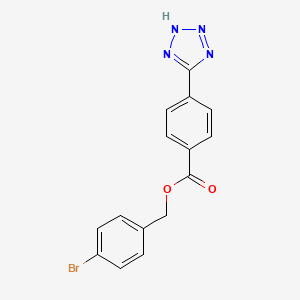
![1-[(1S)-1-Phenylethyl]-5-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole](/img/structure/B12537427.png)
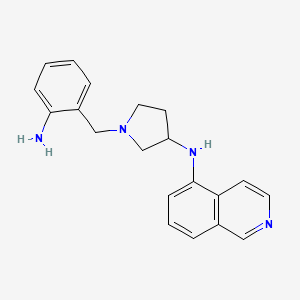
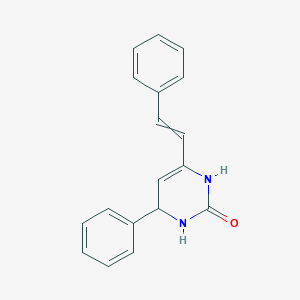
![4-[(1-Ethyl-1H-tetrazol-5-yl)methyl]aniline](/img/structure/B12537446.png)
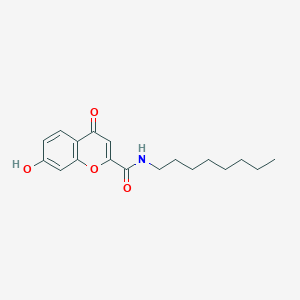
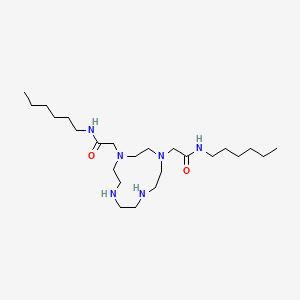
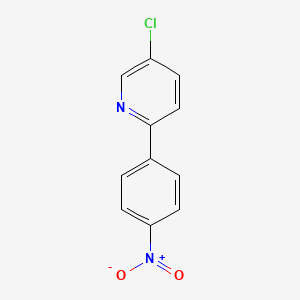

![1-Oxaspiro[4.5]decane-4-butanoic acid, 3-methylene-2-oxo-, ethyl ester](/img/structure/B12537466.png)
oxophosphanium](/img/structure/B12537467.png)

